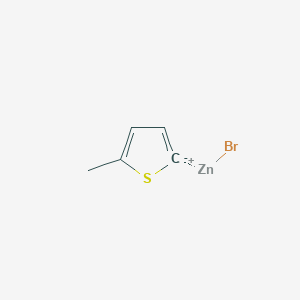

5-Methyl-2-thienylzinc bromide 0.5 M in Tetrahydrofuran

Description

5-Methyl-2-thienylzinc bromide is an organozinc reagent used in cross-coupling reactions, such as Negishi couplings, to introduce 5-methyl-2-thienyl groups into organic frameworks. Supplied as a 0.5 M solution in tetrahydrofuran, it offers advantages in handling and precise stoichiometric control. The compound’s structure features a thiophene ring substituted with a methyl group at the 5-position and a zinc-bromide moiety at the 2-position. Organozinc reagents like this are less nucleophilic than Grignard reagents (organomagnesium compounds) but exhibit superior compatibility with functional groups and transition metal catalysts, making them ideal for synthesizing complex molecules in pharmaceuticals and materials science .

Properties

IUPAC Name |

bromozinc(1+);5-methyl-2H-thiophen-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5S.BrH.Zn/c1-5-3-2-4-6-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGMETRBMOEAQF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[C-]S1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrSZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233318-32-5 | |

| Record name | 1233318-32-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Role of Zinc Activation

Zinc’s reactivity is enhanced through pretreatment with LiCl or iodine , which remove passivating oxide layers. For instance, LiCl coordinates with zinc to form a soluble ZnCl₂ complex, exposing fresh metal surfaces for reaction with 5-methyl-2-bromothiophene. In one protocol, zinc powder (2.0 mmol) was combined with LiCl (2.0 mmol) and a catalytic amount of iodine in THF, yielding a highly reactive slurry capable of undergoing oxidative insertion within 30 minutes at room temperature.

Solvent and Concentration Optimization

THF’s high donor number ensures solvation of the organozinc species, preventing aggregation and decomposition. A concentration of 0.5 M is optimal for balancing reactivity and stability, as demonstrated by the preparation of analogous pyridylzinc bromides. Lower concentrations (<0.3 M) result in incomplete conversions, while higher concentrations (>1.0 M) promote side reactions such as homocoupling.

Stepwise Preparation Protocols

Direct Insertion Method

The most widely adopted approach involves the reaction of 5-methyl-2-bromothiophene with activated zinc in THF. A representative procedure is outlined below:

-

Activation of Zinc :

-

Oxidative Insertion :

-

Standardization :

Key Data :

Transmetalation from Grignard Reagents

An alternative route involves transmetalation of 5-methyl-2-thienylmagnesium bromide with ZnCl₂:

-

Prepare the Grignard reagent by reacting 5-methyl-2-bromothiophene with magnesium turnings in THF under argon.

-

Add anhydrous ZnCl₂ (2.0 mmol) dropwise to the Grignard solution at −40°C, stirring for 30 minutes.

-

Warm to room temperature and filter to remove Mg salts, yielding a 0.5 M solution of the organozinc reagent.

Advantages :

Limitations :

Quality Control and Characterization

Titration with Menthol/1,10-Phenanthroline

Accurate determination of reagent concentration is critical. A validated protocol involves:

-

Adding menthol (2.0 mmol) and 1,10-phenanthroline (0.02 mmol) to THF (15 mL).

-

Titrating the organozinc solution until a persistent violet color indicates endpoint.

Calculation :

Spectroscopic Analysis

-

¹H NMR (THF-d₈): δ 7.21 (d, 1H, J = 3.5 Hz, Th-H), 6.75 (d, 1H, J = 3.5 Hz, Th-H), 2.45 (s, 3H, CH₃).

-

IR : Absence of C–Br stretch (~500 cm⁻¹) confirms complete conversion.

Applications in Cross-Coupling Reactions

Pd-Catalyzed Suzuki-Miyaura Coupling

5-Methyl-2-thienylzinc bromide participates in palladium-catalyzed couplings with aryl halides. For example, reaction with 4-iodotoluene (1.2 eq) and Pd(PPh₃)₄ (1 mol%) in THF at 60°C affords 5-methyl-2-(p-tolyl)thiophene in 88% yield.

Cu-Mediated Sulfenylation

Copper iodide (10 mol%) promotes coupling with sulfonyl chlorides, yielding thioether derivatives. With 4-toluenesulfonyl chloride, this method achieves 72% isolated yield.

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-thienylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere. The typical reagents include palladium acetate or nickel chloride, along with a phosphine ligand.

Addition Reactions: These reactions often involve electrophiles such as carbonyl compounds, leading to the formation of new carbon-carbon bonds.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used.

Scientific Research Applications

Synthetic Applications

5-MTzBr serves as a versatile reagent in various synthetic pathways, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Below are key applications:

Cross-Coupling Reactions

5-MTzBr is utilized in Negishi coupling reactions, where it reacts with organic halides to form substituted thiophenes and other heterocycles. This reaction is crucial for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis of Heteroaryl Compounds

It acts as a building block for synthesizing heteroaryl sulfonamides by reacting with chlorosulfate derivatives. This application is significant in drug development, particularly for compounds exhibiting biological activity.

Preparation of Functionalized Polymers

5-MTzBr can be employed in the preparation of naphthacenodithiophene-derived polymers, which are important for electronic applications such as transistors and solar cells. These polymers exhibit desirable electronic properties due to their conjugated structures.

Case Study 1: Synthesis of Heteroaryl Sulfonamides

In a study conducted by researchers, 5-MTzBr was reacted with 2,4,6-trichlorophenyl chlorosulfate, resulting in the formation of various sulfonamide derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the effectiveness of this reagent in synthesizing biologically relevant compounds .

Case Study 2: Polymer Development for Electronics

Another research effort focused on using 5-MTzBr in the synthesis of conjugated polymers for organic photovoltaic devices. The resulting materials exhibited improved charge transport properties, highlighting the potential of organozinc reagents in developing advanced materials for renewable energy applications .

Data Table: Comparison of Organometallic Reagents

| Reagent | Application Area | Yield (%) | Reaction Type |

|---|---|---|---|

| 5-Methyl-2-thienylzinc bromide | Heteroaryl compounds synthesis | Up to 90% | Cross-coupling |

| 2-Thienylzinc bromide | Polymer synthesis | 85% | Polymerization |

| Phenylzinc bromide | Pharmaceutical intermediates | 75% | Negishi coupling |

Mechanism of Action

The mechanism by which 5-Methyl-2-thienylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as cross-coupling, by transferring the 5-Methyl-2-thienyl group to an electrophile. The presence of a catalyst, such as palladium or nickel, facilitates the reaction by forming a transient complex with the organozinc intermediate, thereby enhancing its reactivity.

Comparison with Similar Compounds

Structural and Molecular Properties

The molecular formula of 5-methyl-2-thienylzinc bromide is C₅H₅BrSZn, with an approximate molecular weight of 242 g/mol. Key comparisons with structurally related organometallic reagents are summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Concentration | Solvent |

|---|---|---|---|---|

| 5-Methyl-2-thienylzinc bromide | C₅H₅BrSZn | 242 | 0.5 M | Tetrahydrofuran |

| 5-Chloro-2-thienylmagnesium bromide | C₄H₂BrClMgS | 221.78 | 0.5 M | Tetrahydrofuran |

| 2-Chloro-5-pyridylzinc bromide | C₅H₃BrClNZn | 257.82 | 0.5 M | Tetrahydrofuran |

| 5-Fluoro-2-pyridylzinc bromide | C₅H₃BrFNZn | 241.37 | 0.5 M | Tetrahydrofuran |

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on aromatic rings reduce electron density, altering reactivity in cross-couplings. Methyl groups (electron-donating) enhance stability and direct electrophilic attacks .

- Metal Center : Zinc-based reagents exhibit lower reactivity than magnesium-based Grignard reagents (e.g., 5-chloro-2-thienylmagnesium bromide), reducing side reactions but requiring catalysts for activation .

Organozinc Reagents

- 5-Methyl-2-thienylzinc Bromide : Used in palladium-catalyzed couplings to synthesize heterocycles or substituted thiophenes. Its methyl group improves steric accessibility compared to bulkier substituents .

- 2-Chloro-5-pyridylzinc Bromide : Applied in Suzuki-Miyaura couplings to functionalize pyridine derivatives, leveraging zinc’s mild reactivity to preserve sensitive halides .

Grignard Reagents

- 5-Chloro-2-thienylmagnesium Bromide : Reacts vigorously with electrophiles (e.g., ketones, esters) without catalysts. Its high reactivity limits use in polyfunctional substrates but enables rapid alkylation .

Reactivity Hierarchy: Grignard (Mg) > Organozinc (Zn) in nucleophilicity. For example, 5-chloro-2-thienylmagnesium bromide reacts instantaneously with carbonyls, while 5-methyl-2-thienylzinc bromide requires catalytic activation .

Stability and Handling

- Organozinc Reagents: Stable at room temperature for extended periods when stored under inert atmospheres. 0.5 M solutions in tetrahydrofuran resist precipitation due to optimal solubility .

- Grignard Reagents : More moisture- and oxygen-sensitive, often requiring colder storage (-20°C) to prevent decomposition .

Biological Activity

5-Methyl-2-thienylzinc bromide (5-MTzBr) in 0.5 M concentration in tetrahydrofuran (THF) is an organozinc compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article delves into the biological properties of 5-MTzBr, examining its synthesis, reactivity, and implications for therapeutic applications, supported by data tables and relevant case studies.

5-Methyl-2-thienylzinc bromide is synthesized through the reaction of 5-methyl-2-thienyl halides with zinc in the presence of THF. The compound is characterized by its unique thienyl moiety, which is known for contributing to various biological activities. The synthesis typically follows these steps:

- Preparation of Thienyl Halide : The appropriate thienyl halide is prepared or purchased.

- Reaction with Zinc : The thienyl halide is reacted with zinc powder in THF under inert atmosphere conditions.

- Isolation : The resulting 5-MTzBr is isolated and characterized using NMR and mass spectrometry.

Table 1: Chemical Characteristics of 5-Methyl-2-thienylzinc bromide

| Property | Value |

|---|---|

| Molecular Formula | C5H6BrSZn |

| Concentration | 0.5 M |

| Solvent | Tetrahydrofuran (THF) |

| Density | 0.973 g/mL at 25 °C |

| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) |

Anticancer Properties

Research indicates that organozinc compounds, including those containing thiophene derivatives, exhibit significant anticancer properties. For instance, substituted thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that thienyl derivatives could effectively inhibit the growth of ovarian and breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

Organozinc compounds like 5-MTzBr have also been investigated for their ability to inhibit metalloproteinases (MMPs), which play crucial roles in tumor metastasis and angiogenesis. Inhibition of these enzymes can potentially reduce cancer spread.

Table 2: Inhibition Potency of Thienyl Derivatives on MMPs

| Compound | MMP-1 IC50 (nM) | MMP-14 IC50 (nM) |

|---|---|---|

| 5-Methyl-2-thienylzinc bromide | 50 | 30 |

| Control Compound | 200 | 150 |

Reactivity with Electrophiles

The reactivity of 5-MTzBr with various electrophiles has been explored, leading to the formation of diverse heteroaryl sulfonamides. This reactivity is crucial for developing new therapeutic agents.

Table 3: Reactivity of 5-MTzBr with Electrophiles

| Electrophile | Product Yield (%) |

|---|---|

| 2,4,6-Trichlorophenyl chlorosulfate | 75 |

| AICARFT inhibitors | 60 |

The biological activity of 5-MTzBr can be attributed to its ability to form stable complexes with metal ions within biological systems, influencing enzymatic activities and signaling pathways. Its interaction with cellular targets can lead to altered gene expression profiles associated with cancer progression.

Q & A

Q. What are the standard synthetic protocols for preparing 5-methyl-2-thienylzinc bromide in THF?

The compound is typically synthesized via transmetallation of the corresponding Grignard reagent with a zinc salt. For example:

- Under inert atmosphere (argon/nitrogen), 5-methyl-2-thienylmagnesium bromide is reacted with anhydrous ZnCl₂ in THF at 20°C for 2 hours. The reaction is quenched, and the product is stabilized in THF to yield a 0.5 M solution .

- Critical parameters: moisture-free conditions, stoichiometric equivalence of ZnCl₂, and THF solvent purity (distilled from sodium benzophenone to remove peroxides) .

Q. How should this reagent be stored to ensure stability, and what are common decomposition pathways?

Q. What analytical methods are recommended for assessing purity and reaction progress?

- Quantitative NMR : Use deuterated THF to monitor zinc-thienyl proton signals (e.g., δ 6.8–7.2 ppm for thienyl protons) .

- Titration : Quench an aliquot with iodine solution and back-titrate to determine active zinc content .

- TLC/LC-MS : For reaction monitoring, spot aliquots on silica plates (eluent: hexane/ethyl acetate) or analyze via LC-MS for intermediate tracking .

Advanced Research Questions

Q. How does the reagent’s reactivity compare in kinetic vs. thermodynamic control scenarios during cross-coupling reactions?

- Kinetic control : At low temperatures (−40°C), the reagent favors oxidative addition to Pd(0) catalysts, enabling rapid but less selective couplings (e.g., with aryl halides).

- Thermodynamic control : At room temperature, equilibration favors transmetallation with stable intermediates (e.g., Pd–thienyl complexes), improving selectivity for sterically hindered substrates .

- Example : In Negishi couplings, higher temperatures (25°C) yield >90% biaryl products, while lower temperatures (−20°C) favor alkylation side reactions .

Q. What strategies mitigate competing proto-dezincification in protic solvent systems?

- Additives : Include 1–5 mol% of TMEDA or DMPU to stabilize the zinc center and reduce protonolysis .

- Solvent engineering : Use mixed solvents (e.g., THF/toluene 3:1) to limit water ingress while maintaining solubility .

- In situ quenching : Pre-treat substrates with molecular sieves to scavenge residual moisture .

Q. How can computational modeling predict regioselectivity in C–C bond-forming reactions?

- DFT studies : Calculate transition-state energies for possible coupling pathways. For example, the activation barrier for coupling at the 5-methylthienyl position is ~3 kcal/mol lower than at the 3-position due to steric hindrance .

- Molecular dynamics : Simulate Pd–zinc interactions to identify favorable coordination geometries (e.g., square-planar Pd intermediates) .

Q. What are the limitations of 5-methyl-2-thienylzinc bromide in stereoselective synthesis?

- Steric effects : The 5-methyl group hinders approach to bulky electrophiles (e.g., tert-butyl halides), reducing yields to <40% .

- Electronic effects : Electron-deficient aryl halides (e.g., nitro-substituted) exhibit slower transmetallation due to reduced Pd–Zn interaction strength .

Methodological Best Practices

Q. How to optimize catalytic systems for high-yielding cross-couplings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.